Benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)-
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Overview
Description
Benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)- is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The addition of methoxy and trifluoromethyl groups enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-trifluoromethyl benzimidazoles can be achieved through the condensation of diamines or amino (thio)phenols with in situ generated trifluoroacetonitrile . This method involves the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production often involves the use of high-yield and efficient methods, such as the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This method allows for the easy separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using peroxides in acidic conditions.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Trifluoroacetonitrile in the presence of a base.
Major Products:
Oxidation: Formation of benzimidazolequinones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antifungal activities.
Medicine: Potential anticancer agent due to its ability to inhibit the growth of various cancer cell lines.
Industry: Used in the development of new materials with enhanced chemical stability and biological activity.
Mechanism of Action
The mechanism of action of benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Benzoxazoles: Similar in structure but contain an oxygen atom in place of the nitrogen atom in the benzimidazole ring.
Benzothiazoles: Contain a sulfur atom in place of the nitrogen atom in the benzimidazole ring.
Uniqueness: Benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)- is unique due to the presence of both methoxy and trifluoromethyl groups, which enhance its chemical stability and biological activity compared to other benzimidazole derivatives .
Properties
CAS No. |
89427-13-4 |
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Molecular Formula |
C10H9F3N2O2 |
Molecular Weight |
246.19 g/mol |
IUPAC Name |
5,6-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H9F3N2O2/c1-16-7-3-5-6(4-8(7)17-2)15-9(14-5)10(11,12)13/h3-4H,1-2H3,(H,14,15) |
InChI Key |
KKUSEXKTNFXEAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=N2)C(F)(F)F)OC |
Origin of Product |
United States |
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